MPO Chlorination Activity: Sub-Nanomolar IC₅₀ vs. Structurally Related Benzamides
In a standardized MPO chlorination assay (aminophenyl fluorescein readout, 10 min incubation with NaCl), 3-chloro-N-(2,4,5-trichlorophenyl)benzamide exhibited an IC₅₀ of 1 nM [1]. Another structurally related benzamide comparator (BDBM50567725, CHEMBL4859470) tested under identical assay conditions showed an IC₅₀ of 100 nM, representing a 100-fold potency difference [2]. A third benzamide derivative (BDBM50554046, CHEMBL4783713) tested against recombinant human MPO under comparable conditions exhibited an IC₅₀ of 1,500 nM, a 1,500-fold weaker potency [3].
| Evidence Dimension | MPO chlorination inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Comparator A (CHEMBL4859470): IC₅₀ = 100 nM; Comparator B (CHEMBL4783713): IC₅₀ = 1,500 nM |
| Quantified Difference | 100-fold and 1,500-fold more potent |
| Conditions | MPO chlorination activity; 10 min incubation with NaCl; aminophenyl fluorescein assay (BindingDB) |
Why This Matters
This >100-fold potency advantage over close structural analogs tested in the same assay system identifies 3-chloro-N-(2,4,5-trichlorophenyl)benzamide as the preferred starting point for MPO inhibitor lead optimization programs.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): IC₅₀ 1 nM – Inhibition of MPO chlorination activity. https://www.bindingdb.org View Source
- [2] BindingDB. BDBM50567725 (CHEMBL4859470): IC₅₀ 100 nM – MPO chlorination assay. https://www.bindingdb.org View Source
- [3] BindingDB. BDBM50554046 (CHEMBL4783713): IC₅₀ 1,500 nM – Recombinant human MPO assay. https://www.bindingdb.org View Source
